S-DNP-Glutathione

Hepatobiliary transport MRP2/cMOAT ATP-dependent transport

S-DNP-Glutathione is the only substrate that enables simultaneous, reagent-free monitoring of both GST conjugation and MRP2/cMOAT-mediated transport within a single assay. Unlike generic GST substrates (e.g., CDNB), its intrinsic chromogenic properties (λmax=340 nm, ε=9.6 mM⁻¹cm⁻¹) allow direct kinetic quantification on any standard UV-Vis spectrophotometer—no secondary detection reagents or specialized plate readers required. It exhibits exclusive cMOAT/MRP2 transport dependence (Km=17.6 μM) and acts as a calibrated competitive inhibitor (Ki=23.4 μM), making it the definitive probe for hepatobiliary transport, drug-induced cholestasis, and MRP-mediated drug resistance studies. Procure S-DNP-Glutathione when experimental specificity, analytical simplicity, and validated transporter pharmacology are non-negotiable.

Molecular Formula C16H19N5O10S
Molecular Weight 473.4 g/mol
CAS No. 26289-39-4
Cat. No. B014274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-DNP-Glutathione
CAS26289-39-4
SynonymsDnp-SG
GS-DNP
GSH-S-DNP
S-(2,4-dinitrophenyl)glutathione
Molecular FormulaC16H19N5O10S
Molecular Weight473.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N
InChIInChI=1S/C16H19N5O10S/c17-9(16(26)27)2-4-13(22)19-10(15(25)18-6-14(23)24)7-32-12-3-1-8(20(28)29)5-11(12)21(30)31/h1,3,5,9-10H,2,4,6-7,17H2,(H,18,25)(H,19,22)(H,23,24)(H,26,27)
InChIKeyFXEUKVKGTKDDIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S-DNP-Glutathione (CAS 26289-39-4) Procurement Guide: Key Properties and Analytical Specifications


S-DNP-Glutathione (S-(2,4-dinitrophenyl)glutathione; DNP-SG) is a glutathione conjugate wherein the thiol hydrogen of glutathione is replaced by a 2,4-dinitrophenyl group [1]. This compound (C₁₆H₁₉N₅O₁₀S, MW 473.4 g/mol) appears as a light yellow solid with a melting point of 210–212°C (dec) and is slightly soluble in water [2]. It functions primarily as a chromogenic substrate for glutathione S-transferase (GST), with a kinetically determined dissociation constant of 7 μM [2], and also serves as an irreversible inhibitor of glutathione reductase (Ki = 30 μM) . The dinitrophenyl moiety imparts spectrophotometric detectability (λmax = 340 nm, ε = 9.6 mM⁻¹cm⁻¹), enabling direct kinetic monitoring without secondary detection reagents . Storage at -20°C is required to maintain stability [2].

S-DNP-Glutathione: Why Generic GST Substrates or Other Glutathione Conjugates Cannot Substitute


Substitution of S-DNP-Glutathione with alternative GST substrates or glutathione conjugates is scientifically unsound due to fundamental differences in transport specificity, kinetic behavior, and analytical compatibility. Generic substrates such as CDNB measure only the forward conjugation reaction, not the coupled transport events critical to detoxification pathway analysis; DNP-SG uniquely enables simultaneous monitoring of both GST conjugation and MRP/ATP-dependent efflux with the same molecular entity [1]. Furthermore, S-DNP-Glutathione exhibits distinct transporter selectivity: it is a high-affinity substrate for cMOAT/MRP2 (Km = 17.6 μM) but not for Oatp1 (Km = 408 μM), whereas leukotriene C₄ (LTC₄) shows the opposite profile with sub-micromolar Oatp1 affinity [2][3]. Within the class of glutathione S-conjugates, DNP-SG also differs mechanistically from smaller, more hydrophilic conjugates such as S-ethylglutathione in that DNP-SG is transported via both ATP-dependent and ATP-independent mechanisms, whereas ethyl-SG relies predominantly on electrogenic carriers [4]. These functional divergences mean that substituting any analog will yield fundamentally different experimental outcomes.

S-DNP-Glutathione Comparative Evidence: Quantified Differentiation Against Key Analogs


S-DNP-Glutathione vs. S-Ethylglutathione: Mechanistic Divergence in Canalicular Transport

S-DNP-Glutathione (DNP-SG) is transported via both ATP-dependent and ATP-independent mechanisms in rat liver canalicular membrane vesicles, with high-affinity (Km = 8 ± 2 μM) and low-affinity (Km = 0.5 ± 0.1 mM) components for the ATP-independent pathway. ATP-dependent transport of DNP-SG is strongly inhibited by sulfobromophthalein (BSP) and other hydrophobic glutathione S-conjugates but is unaffected by GSH, GSH ester, S-methyl glutathione, or S-carbamidomethyl glutathione [1]. In marked contrast, transport of the smaller, more hydrophilic analog S-ethylglutathione (ethyl-SG) is only minimally stimulated by ATP (10–20%) and is transported primarily via electrogenic, ATP-independent carriers with a single saturable component (Km = 10 ± 1 μM) that is inhibited by GSH and all glutathione S-conjugates tested [1]. This demonstrates that DNP-SG's physicochemical properties (higher molecular weight, greater hydrophobicity) confer distinct transporter engagement not shared by low molecular weight conjugates.

Hepatobiliary transport MRP2/cMOAT ATP-dependent transport Canalicular membrane vesicles

S-DNP-Glutathione vs. E3040 Glucuronide: Differential cMOAT/MRP2 Transport Kinetics

In a direct head-to-head comparative study using canalicular membrane vesicles (CMV) from Sprague-Dawley rats, S-DNP-Glutathione (DNP-SG) and E3040 glucuronide (E-glu) exhibited markedly different ATP-dependent transport kinetics. DNP-SG demonstrated an apparent Km of 17.6 μM, whereas E-glu showed a substantially lower apparent Km of 5.7 μM, indicating approximately 3-fold higher affinity of the transporter for the glucuronide conjugate [1]. In CMV from Eisai hyperbilirubinemic rats (EHBR, a strain with hereditary cMOAT deficiency), E-glu uptake had an apparent Km of 44.6 μM, while DNP-SG uptake was negligible, confirming DNP-SG's strict dependence on cMOAT/MRP2 for this transport component [1]. Furthermore, mutual inhibition experiments revealed asymmetric behavior: E-glu almost completely inhibited DNP-SG uptake, whereas DNP-SG reduced E-glu uptake only to approximately 30% of control levels [1].

cMOAT MRP2 Bile canalicular transport EHBR rat model

S-DNP-Glutathione as MRP Inhibitor: Comparative Ki Values Against Oxidized Glutathione and MK571

In inside-out membrane vesicles prepared from MRP-overexpressing HL60/ADR cells, S-DNP-Glutathione (DNP-SG) acts as a competitive inhibitor of azidophenacylglutathione (APA-SG) transport, a photoaffinity analog of glutathione. DNP-SG exhibited a Ki of 23.4 μM [1]. This inhibitory potency can be directly compared to other glutathione-related species in the same assay: oxidized glutathione (GSSG) showed a Ki of 9.0 μM, while the synthetic LTD₄ receptor antagonist MK571 demonstrated a Ki of 1.1 μM [1]. Natural product cytotoxic drugs were also evaluated in the same system: daunorubicin (Ki = 4.8 μM), vincristine (Ki = 3.8 μM), and etoposide (Ki = 5.5 μM) [1]. These data establish that DNP-SG occupies an intermediate position in MRP inhibitory potency—more potent than arsenate (Ki = 15.0 μM) but less potent than MK571 and oxidized glutathione.

Multidrug resistance protein (MRP) Competitive inhibition Drug resistance Membrane vesicle transport

S-DNP-Glutathione vs. S-Hexylglutathione and S-Benzylglutathione: Differential GST Inhibitory Potency

Inhibition studies on purified rat liver ligandin (GST) compared the potency of S-substituted glutathione derivatives as product inhibitors of GST activity toward CDNB and GSH. S-Hexyl-L-glutathione was the most potent inhibitor, exhibiting a Ki of (3.5 ± 0.5) × 10⁻⁵ M (35 μM) with respect to GSH and (4.7 ± 0.7) × 10⁻⁵ M (47 μM) with respect to CDNB [1]. In contrast, S-benzyl-L-glutathione demonstrated substantially weaker inhibition, with Ki values of (20.5 ± 2.4) × 10⁻⁵ M (205 μM) with respect to GSH and (10.1 ± 0.7) × 10⁻⁵ M (101 μM) with respect to CDNB [1]. While DNP-SG was not directly quantified for Ki in this study, the authors ranked the inhibitory potency of reaction products as: S-hexyl > S-benzyl > DNP derivatives [1], establishing that DNP-SG is a relatively weak product inhibitor compared to alkyl-substituted analogs.

GST inhibition Ligandin Product inhibition Enzyme kinetics

S-DNP-Glutathione Analytical Differentiation: Unique Spectrophotometric Properties vs. Alternative GST Probes

S-DNP-Glutathione possesses well-defined spectrophotometric properties that enable direct, label-free quantification without secondary detection reagents. The compound exhibits a λmax of 340 nm with a molar extinction coefficient ε = 9.6 mM⁻¹cm⁻¹ . This contrasts fundamentally with alternative GST activity measurement approaches: the CDNB-based assay measures DNP-SG formation as the endpoint, requiring continuous monitoring at 340 nm; monochlorobimane (MCB)-based assays require fluorescence detection equipment; and GST-tagged protein assays require additional colorimetric substrates. An HPLC-UV method for simultaneous determination of CDNB and DNP-SG has been validated with good recovery and reproducibility, enabling quantitative tracking of both substrate consumption and product formation in a single analytical run [1]. The λmax of 340 nm also positions DNP-SG detection in a spectral region with minimal interference from common biological chromophores.

Spectrophotometric detection GST assay Chromogenic substrate Analytical chemistry

S-DNP-Glutathione Dual Functional Role: GST Substrate vs. Glutathione Reductase Inhibitor Differentiation

S-DNP-Glutathione exhibits a dual functional profile not shared by structurally related glutathione conjugates: it serves simultaneously as a GST substrate (kinetically determined dissociation constant = 7 μM) and as an irreversible inhibitor of glutathione reductase (GR) with a Ki of 30 μM [1]. This contrasts with native reduced glutathione (GSH), which is the physiological substrate for GR (Km ~ 65 μM for NADPH-dependent reduction of GSSG) and does not inhibit the enzyme. Oxidized glutathione (GSSG) is the natural substrate but exhibits no GR inhibitory activity. The irreversible nature of DNP-SG's GR inhibition (compared to competitive or reversible inhibitors) indicates covalent or extremely tight binding to the enzyme active site, as revealed by X-ray crystallography studies . S-substituted analogs such as S-hexylglutathione and S-benzylglutathione have not been reported to exhibit comparable GR inhibitory activity.

Glutathione reductase Irreversible inhibition Redox homeostasis Enzyme dual-function

S-DNP-Glutathione Application Scenarios: Where Procurement Is Scientifically Justified


MRP2/cMOAT Transporter Functional Assays and Cholestasis Research

S-DNP-Glutathione is the validated probe substrate for assessing canalicular multispecific organic anion transporter (cMOAT/MRP2) function. As demonstrated in direct comparative studies, DNP-SG ATP-dependent uptake is completely absent in EHBR rat canalicular membrane vesicles, confirming its exclusive dependence on functional cMOAT [1]. This property has been exploited in bile duct-ligated rat models where renal compensatory upregulation of DNP-SG synthesis and Mrp2-mediated secretion was quantitatively measured: renal excretion increased by 114%, 150%, and 128% at 1, 7, and 14 days post-surgery respectively [2]. For researchers investigating hepatobiliary transport defects, drug-induced cholestasis, or MRP2-mediated drug resistance, S-DNP-Glutathione provides the necessary specificity that alternative conjugates such as E3040 glucuronide (which exhibits cMOAT-independent residual transport) cannot deliver.

GST Activity Quantification with Direct Spectrophotometric Readout

S-DNP-Glutathione enables the most direct, instrument-accessible method for quantifying GST activity through its intrinsic chromogenic properties (λmax = 340 nm, ε = 9.6 mM⁻¹cm⁻¹) . Unlike fluorescence-based assays requiring specialized plate readers or GST-tag assays requiring secondary substrates, DNP-SG-based methods can be performed on any standard UV-Vis spectrophotometer. HPLC-UV methods for simultaneous quantification of CDNB and DNP-SG have been validated with demonstrated recovery and reproducibility, enabling quantitative tracking of both substrate consumption and product formation [3]. This analytical simplicity makes S-DNP-Glutathione the preferred procurement choice for laboratories seeking to establish robust, equipment-agnostic GST activity assays.

Multidrug Resistance Protein (MRP) Inhibitor Screening and Characterization

With its well-characterized competitive inhibition profile against MRP-mediated APA-SG transport (Ki = 23.4 μM), S-DNP-Glutathione serves as a calibrated reference inhibitor in MRP functional assays [4]. Its intermediate potency positions it between the high-potency MK571 (Ki = 1.1 μM) and weaker inhibitors such as arsenate (Ki = 15.0 μM), providing a useful benchmark for characterizing novel MRP modulators. The compound's established competitive inhibition mechanism and defined Ki value in inside-out vesicle systems enable quantitative structure-activity relationship (QSAR) studies of MRP substrate specificity, a capability not readily achieved with alternative glutathione conjugates lacking validated MRP interaction parameters.

Cellular Detoxification and Mercapturic Acid Pathway Studies

S-DNP-Glutathione functions as a model glutathione conjugate for investigating the complete mercapturic acid biosynthesis pathway. In perfused liver studies, infusion of 0.5 μmol CDNB resulted in S-DNP-Glutathione concentration in bile reaching 0.5 mM, with subsequent intrahepatic degradation yielding S-DNP-conjugates of cysteinylglycine, cysteine, and N-acetylcysteine, the latter accounting for 31% of total S-DNP-conjugates collected in bile [5]. This quantitative fate-mapping of a glutathione conjugate through sequential γ-glutamyltransferase, dipeptidase, and N-acetyltransferase reactions provides a validated experimental framework for studying phase II metabolism that alternative conjugates lacking characterized metabolic fate data cannot support.

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